Antheliolide A
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Overview
Description
Antheliolide A is a natural product found in Anthelia glauca with data available.
Scientific Research Applications
Identification and Biogenesis
Antheliolide A, along with its counterpart Antheliolide B, are novel C24-acetoacetylated diterpenoids isolated from Anthelia glauca. Identified by Green et al. (1988) through 2D-NMR techniques, they have provided insights into biogenesis pathways starting from Geranylgeranyl pyrophosphate (GGPP) via xeniaphyllane (Green, Carmely, Benayahu, & Kashman, 1988).
Synthesis and Structural Clarification
The first synthesis of this compound was achieved by Mushti et al. (2006). This synthesis clarified its absolute configuration and involved stereocontrolled pathways, enhancing understanding of its molecular structure (Mushti, Kim, & Corey, 2006).
Stereochemical Determination using NMR and DFT Calculations
Hanif et al. (2022) supported the stereochemical determination of Antheliolide using quantum chemical calculations of NMR chemical shifts at DFT levels. This research revealed the relative configuration of Antheliolide, contributing significantly to the understanding of its molecular structure (Hanif, Dinelsa, Yanti, Murni, & Tanaka, 2022).
Properties
Molecular Formula |
C24H32O3 |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(1R,2S,5E,10R,11R,18S,21R)-5,15,17,17-tetramethyl-9-methylidene-12,16-dioxapentacyclo[12.6.1.01,11.02,10.018,21]henicosa-5,14-dien-13-one |
InChI |
InChI=1S/C24H32O3/c1-13-7-6-8-14(2)18-16(10-9-13)24-12-11-17-20(24)19(22(25)26-21(18)24)15(3)27-23(17,4)5/h7,16-18,20-21H,2,6,8-12H2,1,3-5H3/b13-7+/t16-,17-,18-,20-,21+,24+/m0/s1 |
InChI Key |
QATHFSXCKTWEAB-CDVBIEQBSA-N |
Isomeric SMILES |
C/C/1=C\CCC(=C)[C@H]2[C@H](CC1)[C@@]34[C@@H]2OC(=O)C5=C(OC([C@H]([C@@H]53)CC4)(C)C)C |
Canonical SMILES |
CC1=CCCC(=C)C2C(CC1)C34C2OC(=O)C5=C(OC(C(C53)CC4)(C)C)C |
Synonyms |
antheliolide A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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